3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a difluorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyridine and difluorophenyl intermediates. The key steps include:
Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) to obtain 3-bromopyridine.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The bromopyridine and pyrrolidine intermediates are coupled using a suitable coupling agent such as palladium catalysts under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyrrolidine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Scientific Research Applications
3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in studies to understand the mechanisms of action of bioactive compounds.
Industrial Applications: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and difluorophenyl group contribute to its binding affinity and specificity, while the bromopyridine moiety may enhance its reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopyridin-4-yl)oxy-N,N-dimethylpropan-1-amine: Similar structure but with a dimethylpropanamine group instead of a pyrrolidine ring.
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide: Similar structure but with an oxan-4-yl group.
Uniqueness
3-[(3-bromopyridin-4-yl)oxy]-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is unique due to the presence of both the difluorophenyl group and the pyrrolidine ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)oxy-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2N3O2/c17-11-8-20-6-4-14(11)24-10-5-7-22(9-10)16(23)21-15-12(18)2-1-3-13(15)19/h1-4,6,8,10H,5,7,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMIALUZGGLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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